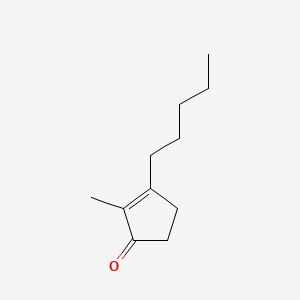
2-Cyclopenten-1-one, 2-methyl-3-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 2-methyl-3-pentyl- is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopenten-1-one, 2-methyl-3-pentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopenten-1-one, 2-methyl-3-pentyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
2-Cyclopenten-1-one, 2-methyl-3-pentyl can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used to enhance separation efficiency. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it valuable in pharmacokinetics studies .
Fragrance Industry
Fragrance Ingredient
The compound is utilized in the fragrance industry due to its floral scent profile. It has been assessed for safety and toxicity, indicating a low order of acute toxicity and minimal skin irritation at typical usage levels . The compound's stability and olfactory characteristics make it suitable for use in perfumes and other scented products.
Toxicological Assessments
Recent studies have indicated that cyclopentanones and cyclopentenones, including 2-cyclopenten-1-one derivatives, exhibit low toxicity levels. They have been evaluated for their potential to cause skin irritation or sensitization, with findings suggesting that they are generally safe for use in cosmetic formulations at concentrations consistent with current practices .
Therapeutic Potential
Emerging research suggests that compounds similar to 2-cyclopenten-1-one may possess biological activities that could be harnessed for therapeutic purposes. For example, related cyclopentenones have shown anti-inflammatory properties and potential utility in treating various diseases . However, further studies are required to fully understand their mechanisms and efficacy.
Case Study 1: HPLC Method Development
A study conducted by SIELC Technologies demonstrated the successful application of HPLC for the analysis of 2-cyclopenten-1-one, 2-methyl-3-pentyl. The method was optimized to achieve high resolution and sensitivity, allowing for the detection of trace impurities in pharmaceutical formulations .
Case Study 2: Safety Assessment
A comprehensive toxicological review highlighted the safety profile of cyclopentanones used in fragrances. The assessment concluded that these compounds do not exhibit significant mutagenic or genotoxic effects, reinforcing their safety as fragrance ingredients .
Eigenschaften
CAS-Nummer |
5739-17-3 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-methyl-3-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-10-7-8-11(12)9(10)2/h3-8H2,1-2H3 |
InChI-Schlüssel |
NEZHCMOOOIHCJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=O)CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















